N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 3 and a piperidine-4-carboxamide moiety bearing a methylsulfonyl group.
Properties
Molecular Formula |
C16H21N3O3S2 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H21N3O3S2/c1-24(21,22)19-8-6-11(7-9-19)15(20)18-16-13(10-17)12-4-2-3-5-14(12)23-16/h11H,2-9H2,1H3,(H,18,20) |
InChI Key |
BUNSHJDYYBLAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclohexanone-Based Condensation
The tetrahydrobenzo[b]thiophene scaffold is synthesized via a cyclohexanone derivative condensed with alkyl cyanoacetate. For example, cyclohexanone reacts with ethyl cyanoacetate in the presence of sulfur at 40–80°C to yield 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene (compound 2 in). This intermediate serves as the foundational structure for further functionalization.
Reaction Conditions :
Functionalization at Position 2
The 2-amino group of the tetrahydrobenzo[b]thiophene is critical for subsequent amide coupling. In, this amine reacts with phenyl isothiocyanate to form thiourea derivatives, which are further cyclized with α-halo ketones or esters to yield thiazole or pyrimidine analogs. However, for the target compound, the amine is preserved for coupling with the piperidine carboxylic acid.
Preparation of 1-(Methylsulfonyl)piperidine-4-carboxylic Acid
Sulfonylation of Piperidine
The piperidine-4-carboxylic acid precursor is sulfonylated using methylsulfonyl chloride under basic conditions. In, analogous sulfonylation reactions employ triethylamine as a base in dichloromethane at 0–25°C, achieving near-quantitative yields.
Typical Procedure :
-
Piperidine-4-carboxylic acid (1 equiv) is dissolved in anhydrous DCM.
-
Methylsulfonyl chloride (1.2 equiv) is added dropwise at 0°C.
-
Triethylamine (2.5 equiv) is introduced, and the mixture stirs for 12 hours.
-
The product is extracted, washed with brine, and purified via recrystallization.
Characterization Data :
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step involves coupling 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with 1-(methylsulfonyl)piperidine-4-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). As described in, similar couplings in DMSO at room temperature yield amides with >80% purity after HPLC purification.
Optimized Protocol :
HATU-Assisted Coupling
Alternative methods use 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) for enhanced efficiency. In, HATU-mediated couplings between tetrahydrobenzo[b]thiophene amines and carboxylic acids achieve yields of 65–85% under milder conditions (25°C, 6 hours).
Key Advantages :
Analytical Validation
Spectroscopic Confirmation
The target compound is characterized by H NMR, C NMR, and HRMS. For instance:
Purity Assessment
HPLC analyses (C18 column, acetonitrile/water gradient) show ≥98% purity for the final product.
Comparative Analysis of Synthetic Routes
| Method | Coupling Agent | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|---|
| EDC/HOBt | EDC | 70–75 | 95 | 12–18 h |
| HATU | HATU | 80–85 | 98 | 6–8 h |
| CDI | CDI | 60–65 | 92 | 24 h |
Table 1: Performance metrics for amide coupling methods.
Challenges and Optimization
Solvent Selection
Polar aprotic solvents (DMSO, DMF) enhance coupling efficiency but complicate purification due to high boiling points. Mixed solvent systems (e.g., DCM/DMSO 4:1) improve solubility while easing workup.
Byproduct Mitigation
Unreacted starting materials and urea derivatives are common byproducts. Sequential washes with 1M HCl and saturated NaHCO during workup reduce impurities.
Scalability and Industrial Relevance
Kilogram-scale syntheses reported in use continuous flow reactors for the cyclohexanone condensation step, achieving 90% conversion with a residence time of 30 minutes. This approach minimizes sulfur waste and improves reproducibility .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the piperidine ring and the benzothiophene core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction of the cyano group would produce primary amines.
Scientific Research Applications
Anti-inflammatory Potential
Preliminary studies indicate that N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide exhibits anti-inflammatory properties through selective inhibition of lipoxygenase enzymes. Computational docking studies have demonstrated strong binding affinity to these targets, suggesting its potential as a therapeutic agent for inflammatory diseases .
Anticancer Properties
Research has also highlighted the compound's potential in cancer treatment. In silico studies suggest that it may inhibit specific pathways involved in tumor growth and metastasis. The unique combination of functional groups enhances its ability to interact with various protein targets implicated in cancer progression .
Synthesis and Production
The synthesis of this compound typically involves several synthetic steps. Industrial production methods focus on optimizing these routes for yield and purity. The incorporation of catalysts and advanced purification techniques is essential for achieving high-quality products .
Case Studies
- In Silico Docking Studies :
- Therapeutic Efficacy Evaluation :
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The cyano group and sulfonyl group could play crucial roles in binding interactions, while the benzothiophene core might provide structural stability.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound features a methylsulfonyl group on the piperidine ring, which enhances polarity and may improve solubility compared to the benzothiophene-2-carboxamide substituent in . The compound replaces the methylsulfonyl with a bulkier thiophen-2-ylsulfonyl group, increasing molecular weight (467.6 vs.
In contrast, the 3-carbamoyl group in introduces hydrogen-bonding capability, which could improve target affinity but reduce metabolic stability .
Molecular Weight and Drug-Likeness :
- The target compound’s inferred molecular weight (~364.5) aligns closer to Lipinski’s "Rule of Five" (ideal for oral bioavailability) compared to the higher-weight compound (467.6) .
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C14H18N2O2S
- Molecular Weight : 278.37 g/mol
Structural Features
The structure includes:
- A piperidine ring
- A benzo[b]thiophene moiety
- A cyano group and a methylsulfonyl group
These functional groups contribute to the compound's interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research on related tetrahydrobenzo[b]thiophenes has demonstrated their ability to inhibit tumor growth in various cancer cell lines.
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 10.5 | Inhibition of CDK2 | |
| HCT 116 | 4.36 | Tyrosine kinase inhibition | |
| A549 | 15.0 | Apoptosis induction |
Neuroprotective Effects
The compound's structural similarity to NMDA receptor antagonists suggests potential neuroprotective effects. NMDA antagonists are known for their role in preventing excitotoxicity in neurodegenerative diseases.
Case Study Example
In a study involving NMDA receptor antagonists, compounds with similar structures demonstrated protective effects against neuronal damage during cerebral ischemia. The minimum effective dose was found to be around 20 mg/kg in animal models .
Anti-inflammatory Activity
Compounds derived from piperidine structures have shown promise in anti-inflammatory applications. The presence of the methylsulfonyl group may enhance solubility and bioavailability, potentially increasing therapeutic efficacy.
Interaction with Receptors
The compound may interact with various receptors and enzymes:
- NMDA Receptors : Potential antagonistic activity could mitigate excitotoxic effects.
- Tyrosine Kinases : Inhibition of these kinases can lead to reduced proliferation in cancer cells.
Cytotoxicity Mechanisms
Research indicates that related compounds induce apoptosis via mitochondrial pathways and caspase activation, leading to programmed cell death in cancerous cells.
Q & A
Q. What are the established synthetic routes for N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, and what are their critical reaction parameters?
The synthesis typically involves coupling a substituted 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold with a piperidine-4-carboxamide derivative. Key steps include:
- Protection/deprotection strategies : Acetic anhydride is often used to protect hydroxyl groups in intermediates (e.g., 3,5-diacetoxybenzoic acid), followed by deprotection with potassium carbonate in methanol .
- Acyl chloride formation : Conversion of carboxylic acids to acyl chlorides using reagents like thionyl chloride, enabling nucleophilic substitution with amino-thiophene derivatives .
- Coupling conditions : Reactions with DIPEA in acetonitrile at controlled temperatures (e.g., 30-minute stirring at room temperature) to minimize side products .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying the piperidine-thiophene linkage and methylsulfonyl group placement. For example, methylsulfonyl protons appear as singlets near δ 3.0–3.5 ppm in ¹H NMR .
- LC-MS/HRMS : Validates molecular weight (e.g., HRMS m/z calculated for C₁₇H₁₈N₃O₃S₂: 392.08) and detects impurities .
- IR spectroscopy : Confirms functional groups (e.g., C≡N stretch ~2200 cm⁻¹ for the cyano group) .
Q. How does the compound’s solubility and stability vary under different experimental conditions?
- Solubility : Preferentially dissolves in polar aprotic solvents (e.g., DMSO, acetonitrile) due to the sulfonyl and carboxamide groups. Aqueous solubility is pH-dependent, improving under basic conditions via deprotonation .
- Stability : Susceptible to hydrolysis in acidic/basic media; stability studies recommend storage at –20°C in inert atmospheres .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of structurally similar 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives?
Discrepancies often arise from:
- Structural variations : Minor substitutions (e.g., fluorine vs. methyl groups) alter pharmacokinetics. For example, fluorinated analogs show enhanced metabolic stability but reduced target affinity compared to non-fluorinated derivatives .
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times can skew IC₅₀ values. Standardized protocols (e.g., fixed 24-hour exposure) are recommended for cross-study comparisons .
Q. How can computational modeling guide the optimization of this compound’s target selectivity?
- Molecular docking : Predict interactions with receptors like RORγt (retinoic acid receptor-related orphan receptor γt), focusing on hydrogen bonding between the carboxamide group and Arg367 residue .
- QSAR studies : Correlate electronic properties (e.g., Hammett σ values of substituents) with activity to prioritize synthetic targets. For instance, electron-withdrawing groups on the thiophene ring enhance binding affinity .
Q. What experimental designs are effective for analyzing the compound’s reactivity in heterocyclic coupling reactions?
- DoE (Design of Experiments) : Optimize parameters like solvent polarity (acetonitrile vs. DMF), temperature (25–80°C), and catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) to maximize yield .
- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify intermediates and rate-limiting steps .
Q. How do structural modifications to the piperidine ring impact metabolic stability and off-target effects?
- Ring saturation : Fully saturated piperidine rings reduce CYP450-mediated oxidation, improving half-life (e.g., t₁/₂ increased from 2.1 to 5.7 hours in rat liver microsomes) .
- Sulfonyl group positioning : Methylsulfonyl at C-1 of piperidine minimizes hERG channel binding (IC₅₀ >10 μM), reducing cardiovascular toxicity risks compared to C-3 substitution .
Q. What methodologies are recommended for resolving spectral overlaps in NMR characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
